molecular formula C9H10O2 B1330291 1-(2-Hydroxy-3-methylphenyl)ethanone CAS No. 699-91-2

1-(2-Hydroxy-3-methylphenyl)ethanone

Cat. No. B1330291
CAS RN: 699-91-2
M. Wt: 150.17 g/mol
InChI Key: GUGXENROMIJRPN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methylphenyl)ethanone is an aromatic ketone . It is also known by other names such as 2’-Hydroxy-3’-methylacetophenone, 2-Hydroxy-3-methylacetophenone, and 2-Acetyl-6-methylphenol .


Molecular Structure Analysis

The molecular formula of 1-(2-Hydroxy-3-methylphenyl)ethanone is C9H10O2 . The InChI representation of the molecule is InChI=1S/C9H10O2/c1-6-4-3-5-8 (7 (2)10)9 (6)11/h3-5,11H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Hydroxy-3-methylphenyl)ethanone is 150.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 150.068079557 g/mol .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Chemistry and Pharmaceutical Chemistry .

Summary of the Application

“1-(2-Hydroxy-3-methylphenyl)ethanone” is used in the production of new diphenyl ether derivatives. These derivatives were isolated from the fermentation products of an endophytic fungus called Phomopsis fukushii .

Methods of Application or Experimental Procedures

The fermented substrate was extracted with 70% aqueous acetone. The extract was subjected repeatedly to column chromatography on silica gel, RP-18, and semipreparative RP-HPLC separation to afford the diphenyl ether derivatives .

Results or Outcomes

Two new diphenyl ethers were produced. These compounds were evaluated for their anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity. The compounds showed good inhibition with inhibition zone diameters (IZD) of 13.8 ± 1.5 mm and 14.6 ± 1.6 mm, respectively .

Green Asymmetric Reduction of Acetophenone Derivatives

Specific Scientific Field

This application falls under the field of Biotechnology and Chemistry , specifically Green Chemistry .

Summary of the Application

“1-(2-Hydroxy-3-methylphenyl)ethanone” is used in the green asymmetric reduction of acetophenone derivatives. This process involves the use of Saccharomyces cerevisiae (baker’s yeast) and aqueous natural deep eutectic solvents (NADES) to prepare chiral building blocks for drug synthesis .

Methods of Application or Experimental Procedures

Three different aqueous NADES were prepared and screened for the highest conversion and enantiomeric excess of reduction of three acetophenones, namely, 1-(3-methylphenyl)ethanone, 1-(3,4-dimethylphenyl)ethanone and 1-(2,4,6-trimethyphenyl)ethanone, by baker’s yeast S. cerevisiae . Parameters such as pre-treatment of biocatalysts and recyclation of solvent were tested for a possible scale-up of this reaction system .

Results or Outcomes

The highest enantioselectivity of baker’s yeast was for the bioconversion of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol with 30% (v/v) of water (ChGly30). This reaction was successfully performed on a preparative scale with the efficient recyclation of NADES in two cycles .

Safety And Hazards

While specific safety and hazard information for 1-(2-Hydroxy-3-methylphenyl)ethanone is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(2-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGXENROMIJRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286597
Record name 1-(2-hydroxy-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3-methylphenyl)ethanone

CAS RN

699-91-2
Record name 699-91-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxy-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-6-methylphenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB393C7SKG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a colorless solution of 3-methyl-salicylic acid (1 g, 6.57 mmol) in Et2O (50 mL) under argon and cooled down to 0° C. was added dropwise methyllithium 1.6M in Et2O (12.32 mL, 19.72 mmol) over 20 min. The resulting mixture was stirred at this temperature for 30 min then allowed to warm up and stir overnight at RT. The reaction mixture was slowly poured into a stirred mixture of 100 g of ice and HCl 4N (50 mL) and extracted twice with EtOAc. The combined organic layers were washed with 10% NaHCO3 solution and brine, dried over MgSO4, filtered and concentrated under reduced pressure to afford the title product (920 mg, 5.94 mmol, 90% yield) as a pale yellow oil. tR: 0.91 min (LC-MS 2); ESI-MS: 481/483 [M+H]+, ESI-MS: 479/501 [M−H]− (LC-MS 2); Rf=0.55 (hexane/EtOAc 3:1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12.32 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DW Davidson, JL Seidel, WW Epstein - Journal of Chemical Ecology, 1990 - Springer
A number of volatile compounds occur on the seeds of taxonomically unrelated ant-garden epiphytes in western Amazonia. In field trials in southeastern Peru, we assayed the …
Number of citations: 52 link.springer.com
ZZ Zhou, GH Yan, WH Chen, XM Yang - … and Pharmaceutical Bulletin, 2013 - jstage.jst.go.jp
This paper describes an operationally simple, green and efficient approach for the synthesis of 2-hydroxydeoxybenzoins bearing diverse substituents from the microwave-assisted alkali …
Number of citations: 7 www.jstage.jst.go.jp
R Budriesi, A Bisi, P Ioan, A Rampa, S Gobbi… - Bioorganic & medicinal …, 2005 - Elsevier
It was earlier recognized that calcium antagonists, and in particular 1,4-dihydropyridines, exhibited distinct cardiovascular profiles. In addition two different splice variants of the L-type …
Number of citations: 66 www.sciencedirect.com
JL Seidel, WW Epstein, DW Davidson - Journal of Chemical Ecology, 1990 - Springer
In ant gardens of lowland Amazonia, parabiotic ant speciesCamponotus femoratus andCrematogaster cf.limata parabiotica cultivate a taxonomically diverse group of epiphytic plants, …
Number of citations: 76 link.springer.com
H Nakano, N Saito, L Parker, Y Tada… - Journal of medicinal …, 2012 - ACS Publications
Serine/threonine kinase PIM1 is an emerging therapeutic target for hematopoietic and prostate cancer therapy. To develop a novel PIM1 inhibitor, we focused on 1, a metabolically labile…
Number of citations: 76 pubs.acs.org
J Chen, ZF Shi, L Zhou, AL Xie, XP Cao - Tetrahedron, 2010 - Elsevier
The stereoselective synthesis of malyngamide M (1) was accomplished in nine steps from o-cresol in 12% overall yield. The key steps involved the Wittig reaction of an α-NHBoc aryl …
Number of citations: 17 www.sciencedirect.com
H Tsutsui, M Matsuura, K Makino… - Israel journal of …, 2001 - Wiley Online Library
This paper describes the first examples of catalyst‐dependent asymmetric induction in the periselective [2,3]‐sigmatropic rearrangement of propargylic oxonium ylides generated by …
Number of citations: 27 onlinelibrary.wiley.com
GB Gundlewad, BR Patil - universalprint.org
The Fries rearrangement of aromatic esters is usually performed in Lewis acid (AlCl3), In the present study the fries rearrangement is extended to phenylchloroacetate to obtain 2-chloro-…
Number of citations: 0 www.universalprint.org

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